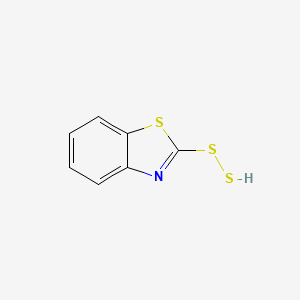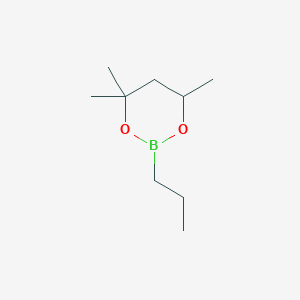![molecular formula C19H24O6S2 B14460641 2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] CAS No. 66152-51-0](/img/structure/B14460641.png)
2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] is an organic compound characterized by its complex structure, which includes two benzene rings connected by a methylene bridge, each substituted with a propan-2-yl group and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] typically involves the reaction of 3-(propan-2-yl)benzene-1-sulfonic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two benzene rings. The reaction conditions often require a temperature range of 130-160°C and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonates, and sulfonic acid derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methylene bridge and propan-2-yl groups contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis[4-(propan-2-yl)benzene-1-sulfonic acid]
- 2,2’-Methylenebis[3-(methyl)benzene-1-sulfonic acid]
- 2,2’-Methylenebis[3-(ethyl)benzene-1-sulfonic acid]
Uniqueness
2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] is unique due to the specific positioning of the propan-2-yl groups and the sulfonic acid groups on the benzene rings. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
66152-51-0 |
|---|---|
Formule moléculaire |
C19H24O6S2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
3-propan-2-yl-2-[(2-propan-2-yl-6-sulfophenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H24O6S2/c1-12(2)14-7-5-9-18(26(20,21)22)16(14)11-17-15(13(3)4)8-6-10-19(17)27(23,24)25/h5-10,12-13H,11H2,1-4H3,(H,20,21,22)(H,23,24,25) |
Clé InChI |
XLNQLPIEMVYTAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)S(=O)(=O)O)CC2=C(C=CC=C2S(=O)(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


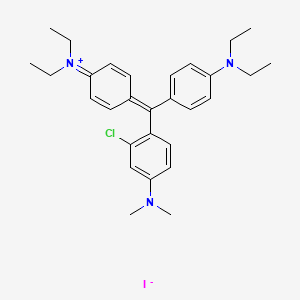

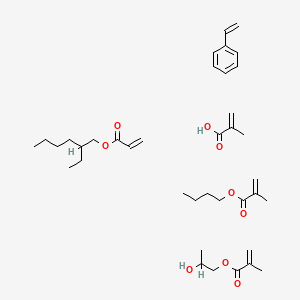
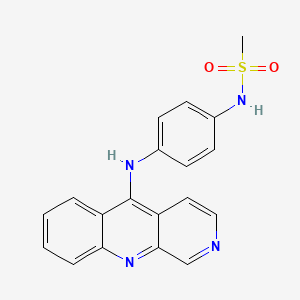

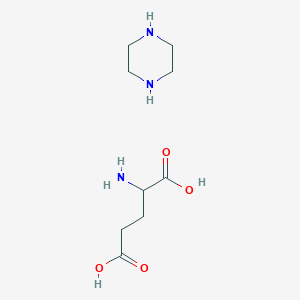

![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
